
6-(Dimethylamino)nicotinic acid hydrochloride
Descripción general
Descripción
6-(Dimethylamino)nicotinic acid hydrochloride is a chemical compound with the empirical formula C9H13ClN2O2 and a molecular weight of 216.66 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of 6-(Dimethylamino)nicotinic acid hydrochloride isCN(C)CC(N=C1)=CC=C1C(O)=O.Cl . The InChI key is VRCRPNMIGINMKF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-(Dimethylamino)nicotinic acid hydrochloride is a solid substance . It has an empirical formula of C9H13ClN2O2 and a molecular weight of 216.66 .Aplicaciones Científicas De Investigación
Nicotinic Acid and Cardiovascular Health
Nicotinic acid is clinically the most potent treatment available for modifying lipid profiles, such as lowering LDL and VLDL cholesterol while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and the progression of atherosclerosis. Advances in understanding its mechanisms, including the identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid, shed light on how it favorably alters the lipid profile and demonstrates nonlipid-mediated anti-inflammatory effects, potentially offering novel atheroprotective roles (Digby, Lee, & Choudhury, 2009).
Nicotinic Acid in Lipid Disorders Treatment
Nicotinic acid has been widely used for treating lipid disorders due to its capacity to lower VLDL and LDL levels while increasing HDL levels. It may reduce long-term mortality in patients with coronary artery disease and slow or reverse atherosclerosis progression. Despite the occurrence of frequent adverse reactions, its low cost and relative freedom from serious side effects have made it a preferred treatment option for many patients with hyperlipidemia (Figge, Figge, Souney, Mutnick, & Sacks, 1988).
Anticancer Potential of Nicotinic Acid Derivatives
Research has shown that derivatives of nicotinic acid have significant potential as anticancer agents. Nitrogen-containing heterocyclic compounds, like nicotinic acid derivatives, have displayed a wide variety of biological properties that are advantageous in the development of anticancer drugs. The synthesis and investigation of nicotinamide derivatives for their anticancer potential have been substantial, suggesting these compounds could lead to efficient anticancer therapies (Jain, Utreja, Kaur, & Jain, 2020).
Exploration of Nicotinic Acid Receptor Agonists
The identification of high-affinity nicotinic acid receptors has led to a deeper understanding of the pharmacological effects of nicotinic acid and the discovery of compounds potentially superior in efficacy yet devoid of nicotinic acid's adverse effects. Pharmaceutical companies have made significant strides in discovering and developing GPR109A agonists, indicating a promising avenue for therapeutic applications beyond traditional lipid modification, including treatments for cardiovascular diseases (Shen & Colletti, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTUVDWRYSARIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)nicotinic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



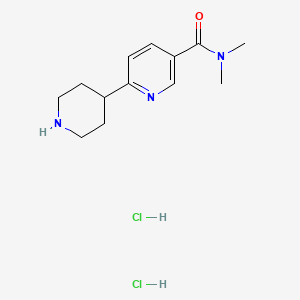
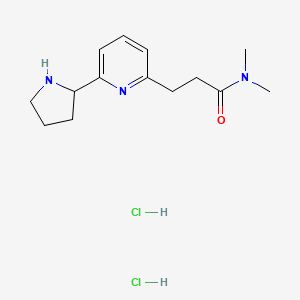
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)

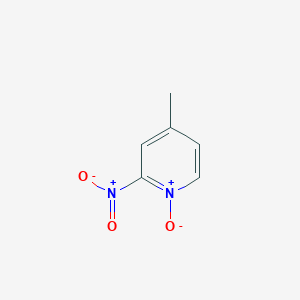

![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
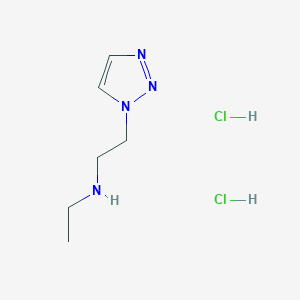
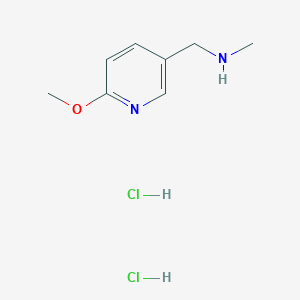
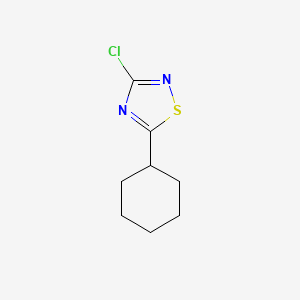
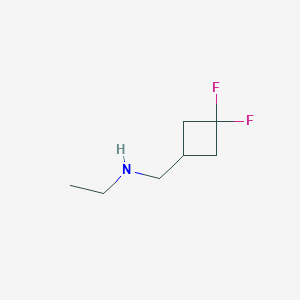
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)